molecular formula C14H9BrN4O2S3 B2522653 2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-38-5

2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole

Cat. No.: B2522653
CAS No.: 328017-38-5
M. Wt: 441.34
InChI Key: IDJLDBSQEIRDMR-UHFFFAOYSA-N
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Description

The compound 2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a nitro group at position 5 and a thioether-linked imidazo[2,1-b]thiazole moiety.

For instance, the synthesis of similar thioether-linked benzo[d]thiazoles involves nucleophilic substitution reactions between brominated precursors and thiol-containing intermediates, as demonstrated in and . The nitro group at position 5 is a common electron-withdrawing substituent, likely enhancing electrophilic reactivity or influencing binding interactions in biological systems.

Properties

IUPAC Name

2-[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2S3/c1-7-5-22-13-16-10(12(15)18(7)13)6-23-14-17-9-4-8(19(20)21)2-3-11(9)24-14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJLDBSQEIRDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole , with a molecular formula of C14H10BrN5O2S2C_{14}H_{10}BrN_5O_2S_2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Weight : 424.2955 g/mol
  • CAS Number : [Not provided in search results]
  • Structure : The compound features a complex structure that combines imidazo[2,1-b]thiazole and benzo[d]thiazole moieties, which are known for their biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazole possess potent activity against various cancer cell lines.

Case Studies

  • Study on Imidazo[2,1-b]thiazole Derivatives :
    • A study reported that imidazo[2,1-b]thiazole derivatives demonstrated notable cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines. The most potent derivatives had IC50 values as low as 2.93 µM, indicating strong growth inhibition compared to standard treatments like doxorubicin (IC50 = 4.30 µM) .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting VEGFR-2 showed IC50 values around 435 nM, suggesting a mechanism involving angiogenesis inhibition .

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has been widely studied due to their ability to combat multidrug-resistant pathogens.

Findings

  • Compounds similar to the target molecule have been evaluated for their effectiveness against various bacterial strains. While specific data for this compound were not available, related thiazole derivatives have shown moderate activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-77.17
AnticancerA-5492.93
VEGFR-2 Inhibition-0.728
AntimicrobialVarious BacteriaModerate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the imidazo[2,1-b]thiazole moiety. For instance, derivatives of imidazo[2,1-b]thiazoles have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 8.38 µM against cancer cells, indicating strong antiproliferative activity compared to standard treatments like Sorafenib, which had an IC50 of 7.55 µM .

Antimicrobial Properties

The compound's thiazole structure is known for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, related thiazole compounds have been tested for their antibacterial effects and demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli .

Synthetic Routes

The synthesis of 2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multi-step organic reactions. The process may include the formation of the thiazole ring followed by functionalization to introduce the nitro and methyl groups. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of this compound. For instance, it has been assessed for its ability to induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic factors like Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

Study Compound Activity IC50 (µM) Notes
Imidazo[2,1-b]thiazole derivativeAnticancer8.38High antiproliferative activity
Thiazole derivativeAntimicrobialMIC 7.8 (Gram-positive)Effective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives with Thioether Substituents

Compounds sharing the 5-nitrobenzo[d]thiazole core but differing in thioether substituents are highlighted below:

Compound Name Substituent on Thio Group Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound (5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl C₁₅H₁₀BrN₅O₂S₂ 476.36 Not reported Not reported -
2-((Difluoromethyl)thio)-5-nitrobenzo[d]thiazole (4d) Difluoromethyl C₈H₄F₂N₂O₂S₂ 282.26 79–80 20
2-((Bromofluoromethyl)thio)-5-nitrobenzo[d]thiazole (6d) Bromofluoromethyl C₈H₄BrFN₂O₂S₂ 343.16 93–95 9

Key Observations :

  • The target compound’s imidazothiazole-based substituent introduces significant steric bulk compared to the smaller difluoromethyl or bromofluoromethyl groups in 4d and 6d. This may reduce solubility but enhance target-binding specificity in biological systems.
Imidazo[2,1-b]thiazole Derivatives with Nitro Groups

Compounds featuring imidazo[2,1-b]thiazole cores with nitro substituents include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole 2-Nitrophenyl at position 6 C₁₁H₆N₄O₄S 306.26 Not reported Not reported
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole Isopropylsulfanyl at position 6 C₈H₉N₃O₂S₂ 243.31 Not reported Not reported

Key Observations :

  • The target compound’s benzo[d]thiazole core distinguishes it from these purely imidazothiazole-based analogs. The nitro group’s position (5 vs. 6) may alter electronic properties and reactivity.
  • Imidazothiazole derivatives with aryl or alkylthio groups (e.g., 6d in ) have demonstrated synthetic versatility, suggesting the target compound could be functionalized similarly for structure-activity studies .
Anti-Cancer Activity of Imidazothiazole-Containing Compounds

While the target compound’s bioactivity remains unstudied in the provided evidence, the imidazothiazole moiety’s role in modulating focal adhesion kinase (FAK) or other oncogenic targets is a plausible area for exploration .

Q & A

Q. What are the established synthetic routes for 2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Preparation of the imidazo[2,1-b]thiazole core using α-bromoacetophenones and thiourea derivatives in anhydrous ethanol (e.g., 5-bromo-6-methylimidazo[2,1-b]thiazole synthesis) .
  • Step 2 : Functionalization of the thiazole ring via nucleophilic substitution or condensation. For example, bromomalonaldehyde intermediates are reacted with 2-mercaptobenzimidazole carbaldehyde to form thioether linkages .
  • Step 3 : Nitration at the 5-position of the benzothiazole ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol are standard methods .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :
  • IR Spectroscopy : Validates functional groups (e.g., nitro groups at ~1520 cm⁻¹, C-Br stretches at ~600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical mass) and purity (>95%) .

Q. How is the compound screened for biological activity in preliminary studies?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid controls) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading . For example, optimizing thiourea coupling efficiency in ethanol vs. DMF .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC to identify intermediate formation and adjust parameters dynamically .
  • Scale-up Considerations : Solvent recovery systems and continuous flow reactors to mitigate exothermic risks during nitration .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial DNA gyrase) . Key residues (e.g., hydrophobic pockets) are prioritized for interaction analysis.
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for validation .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity Analysis : Verify compound integrity via HPLC-UV/ELSD and elemental analysis to rule out degradation or impurities .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content in cell culture media) .
  • Structural Analog Comparison : Test derivatives (e.g., 5-nitro vs. 5-amino substitutions) to isolate pharmacophoric groups responsible for activity variance .

Q. What strategies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • SAR Studies : Systematic substitution at the 5-nitro (e.g., replacing with sulfonamide) or bromine positions (e.g., fluorinated analogs) to modulate lipophilicity and target affinity .
  • Prodrug Approaches : Esterification of the nitro group to improve membrane permeability, followed by enzymatic activation .
  • Fragment-Based Design : Combine active fragments (e.g., imidazo-thiazole core with triazole moieties) using click chemistry .

Q. What challenges arise during scale-up, and how are they addressed?

  • Methodological Answer :
  • Thermal Hazards : Differential scanning calorimetry (DSC) identifies exothermic peaks during nitration; adiabatic calorimetry ensures safe scale-up .
  • Purification Bottlenecks : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
  • Regulatory Compliance : Track genotoxic impurities (e.g., nitroso derivatives) via LC-MS/MS and implement quenching steps .

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